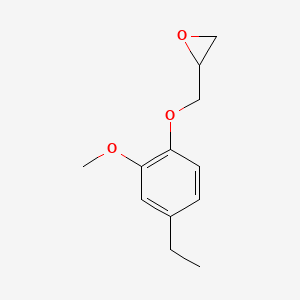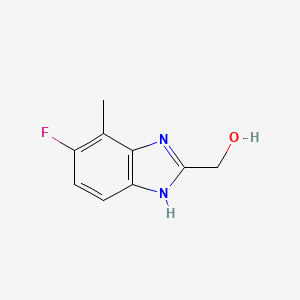
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” is an organometallic compound that features a cyclopentadienyl ligand coordinated to an iron centerThese compounds are notable for their stability and unique electronic properties, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method is the reaction of cyclopentadiene with iron(II) chloride in the presence of a reducing agent such as sodium or potassium. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where cyclopentadiene is reacted with iron salts in the presence of a suitable reducing agent. The reaction mixture is then purified through distillation or crystallization to obtain the desired product. The process is optimized to ensure high yield and purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
The compound “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron, which can further react to form various products.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state, altering the compound’s reactivity.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of ligands such as phosphines or amines under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce iron(III) complexes, while reduction reactions can yield iron(0) or iron(I) species. Substitution reactions can result in a variety of new organometallic compounds with different ligands .
Scientific Research Applications
The compound “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” has numerous scientific research applications, including:
Mechanism of Action
The mechanism by which “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” exerts its effects involves the interaction of the iron center with various molecular targets. The cyclopentadienyl ligands provide a stable environment for the iron atom, allowing it to participate in electron transfer reactions. These reactions can alter the electronic properties of the compound, making it reactive towards different substrates. The specific pathways involved depend on the nature of the reaction and the molecular targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: This compound features a similar cyclopentadienyl ligand coordinated to an iron center but includes additional carbonyl ligands.
Ferrocene: A well-known metallocene with two cyclopentadienyl rings sandwiching an iron atom.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Uniqueness
The uniqueness of “cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron” lies in its specific ligand arrangement and electronic properties, which provide distinct reactivity and stability compared to other metallocenes. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C13H19FeN |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yl-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C8H13N.C5H6.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h3,5-6H,4,7H2,1-2H3;1-4H,5H2; |
InChI Key |
PSUYVICBCCAGMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CCC=C1.C1C=CC=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-2-Hydroxy-3-(diphenylphosphino)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926213.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine](/img/structure/B11926215.png)

![Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B11926219.png)







![(S)-2-Hydroxy-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11926255.png)
